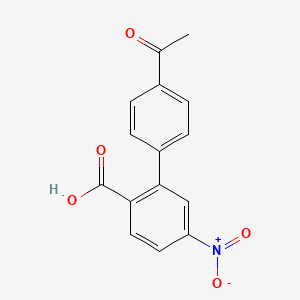
3-(5-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid (hereafter referred to as 5-Cyano-2-fluorophenyl-5-hydroxybenzoic acid) is an organic compound with a chemical formula of C13H8FNO3. It is a white crystalline solid with a melting point of 183-185°C and a density of 1.35 g/cm3. It is insoluble in water and soluble in methanol, ethanol, and dimethylsulfoxide. 5-Cyano-2-fluorophenyl-5-hydroxybenzoic acid has been studied extensively in recent years due to its potential applications in various fields such as materials science, biochemistry, and pharmaceuticals.
Aplicaciones Científicas De Investigación
5-Cyano-2-fluorophenyl-5-hydroxybenzoic acid has been studied for its potential applications in various fields such as materials science, biochemistry, and pharmaceuticals. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of fluorescent probes for the detection of organic compounds and as a building block for the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 5-Cyano-2-fluorophenyl-5-hydroxybenzoic acid is not yet fully understood. It is believed to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of folic acid. It is also believed to be involved in the regulation of gene expression and cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cyano-2-fluorophenyl-5-hydroxybenzoic acid have not yet been fully elucidated. However, studies have shown that it has antimicrobial activity against Gram-positive bacteria and fungi. It has also been shown to inhibit the growth of certain cancer cell lines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Cyano-2-fluorophenyl-5-hydroxybenzoic acid in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, it is not very soluble in water and is not stable in the presence of light or air.
Direcciones Futuras
The potential applications of 5-Cyano-2-fluorophenyl-5-hydroxybenzoic acid are vast and the research into its mechanisms of action and biochemical and physiological effects is ongoing. Possible future directions for research include further investigations into its antimicrobial and anticancer properties, studies into its potential applications in drug delivery and gene therapy, and the development of new synthetic methods for its synthesis. Additionally, further research into its potential use as a fluorescent probe and its potential use in materials science is warranted.
Métodos De Síntesis
5-Cyano-2-fluorophenyl-5-hydroxybenzoic acid can be synthesized from the reaction of 5-cyano-2-fluorobenzonitrile and hydroxybenzoic acid in the presence of a base such as sodium hydroxide. The reaction is performed in an inert atmosphere and the product is purified by recrystallization.
Propiedades
IUPAC Name |
3-(5-cyano-2-fluorophenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-13-2-1-8(7-16)3-12(13)9-4-10(14(18)19)6-11(17)5-9/h1-6,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBKORSOPVYHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689799 |
Source


|
| Record name | 5'-Cyano-2'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-37-7 |
Source


|
| Record name | 5'-Cyano-2'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














